molecular formula C22H17N5O3 B403277 (4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B403277
M. Wt: 399.4g/mol
InChI Key: UKQFDURBIUCJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of hydrazones and pyrazolones. This compound is known for its unique structural features, which include a hydrazone linkage and a pyrazolone ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 4-methyl-3-nitrobenzohydrazide with 2,5-diphenyl-2,4-dihydro-pyrazol-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The hydrazone linkage can be reduced to a hydrazine derivative using sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: 4-[(4-Methyl-3-amino-phenyl)-hydrazono]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one.

    Reduction: 4-[(4-Methyl-3-nitro-phenyl)-hydrazine]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its hydrazone linkage.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets. The hydrazone linkage can form reversible covalent bonds with enzyme active sites, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Nitro-phenyl)-hydrazono]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one
  • 4-[(4-Methyl-phenyl)-hydrazono]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one

Uniqueness

(4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to the presence of both a nitro group and a hydrazone linkage, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H17N5O3

Molecular Weight

399.4g/mol

IUPAC Name

4-[(4-methyl-3-nitrophenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C22H17N5O3/c1-15-12-13-17(14-19(15)27(29)30)23-24-21-20(16-8-4-2-5-9-16)25-26(22(21)28)18-10-6-3-7-11-18/h2-14,25H,1H3

InChI Key

UKQFDURBIUCJSP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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